molecular formula C17H21N3O3S2 B2728192 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 574001-40-4

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2728192
CAS No.: 574001-40-4
M. Wt: 379.49
InChI Key: FKUVMJKCNMRQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative with a 1,3-thiazol-2-yl moiety. The compound features a cyclohexyl(methyl)sulfamoyl group attached to the benzamide core, distinguishing it from structurally related analogs. The thiazole ring in this compound contributes to its pharmacophoric properties, as thiazoles are known for their bioactivity in drug discovery .

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-20(14-5-3-2-4-6-14)25(22,23)15-9-7-13(8-10-15)16(21)19-17-18-11-12-24-17/h7-12,14H,2-6H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUVMJKCNMRQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclohexyl(methyl)sulfamoyl group through sulfonation reactions. The thiazolyl group can be introduced via a cyclization reaction involving thioamides and α-haloketones under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The thiazolyl group can be reduced under specific conditions to form thiazolidines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Overview

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has gained significant attention in various fields of scientific research. This compound features a unique structural arrangement that includes a cyclohexyl group, a thiazole ring, and a benzamide moiety, facilitating its participation in diverse chemical reactions and biological activities. This article explores the applications of this compound across several domains, including chemistry, biology, medicine, and industry.

Chemical Synthesis

The synthesis of this compound typically involves multiple synthetic routes that include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives and haloketones under acidic conditions.
  • Amide Coupling : The benzamide moiety is introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Attachment of the Cyclohexyl Group : The cyclohexyl group is incorporated through nucleophilic substitution reactions involving cyclohexyl halides.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties. This compound is particularly useful in developing pharmaceuticals and agrochemicals due to its reactivity and ability to form various chemical bonds.

Biology

The biological activities of this compound have been extensively studied. Research indicates that it exhibits potential antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungal species, making it a candidate for therapeutic applications in treating infections.

Antimicrobial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial activity .

Anticancer Activity : Investigations into the anticancer potential of this compound suggest that it may inhibit the growth of cancer cells by interfering with critical cellular processes. Mechanisms may include enzyme inhibition and receptor binding that disrupts signaling pathways involved in cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects in treating diseases such as cancer and infectious diseases. Its ability to inhibit key enzymes involved in metabolic pathways positions it as a promising candidate for drug development.

Industrial Applications

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for catalysis and polymer synthesis, contributing to advancements in material science.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of thiazole derivatives similar to this compound against various pathogens. Results indicated moderate to strong activity against multiple bacterial strains .
  • Anticancer Screening : Research demonstrated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, particularly breast cancer cells (MCF7), suggesting potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazolyl group can interact with enzyme active sites, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, modulating their function and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group in the target compound is substituted with cyclohexyl and methyl groups. This contrasts with derivatives such as:

  • 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) : Contains a benzyl(methyl)sulfamoyl group and an oxadiazole ring. Reported to inhibit C. albicans growth via thioredoxin reductase inhibition .
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) : Features cyclohexyl(ethyl)sulfamoyl and furan-oxadiazole groups, showing antifungal activity comparable to LMM5 .
  • 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide : Substituted with methyl and phenyl groups on the sulfamoyl, indicating that bulkier aromatic groups may reduce solubility compared to cyclohexyl derivatives .

Key Insight : Cyclohexyl substituents enhance lipophilicity and may improve membrane permeability compared to aromatic or smaller alkyl groups (e.g., ethyl or methyl) .

Variations in the Heterocyclic Amide Substituent

The 1,3-thiazol-2-yl group in the target compound differs from oxadiazole or substituted thiazole rings in analogs:

  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Contains a 4-methylphenyl-substituted thiazole, showing plant growth modulation (129% activity, p < 0.05) .
  • 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide : Features a benzofuran-substituted thiazole, increasing molecular weight (539.67 g/mol) and steric bulk compared to the unsubstituted thiazole in the target compound .

Key Insight : Unsubstituted thiazol-2-yl groups (as in the target compound) may favor metabolic stability, while substituted variants (e.g., nitro or benzofuran) could alter pharmacokinetics or potency .

Data Tables

Table 2: Key Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) TPSA (Ų)
4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide 3.5 0.01 112
LMM5 4.2 0.005 125
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 3.8 0.02 135

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a benzamide core, a cyclohexyl(methyl)sulfamoyl group, and a thiazole moiety, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of approximately 398.59 g/mol. The presence of functional groups such as the sulfamoyl group allows for diverse chemical reactivity, making it suitable for further modifications and applications in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can inhibit enzymes by mimicking natural substrates, while the thiazole ring may participate in various biochemical pathways. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Its structural similarity to known antimicrobial agents suggests potential efficacy against bacterial infections.
  • Antiviral Properties : Some derivatives have been shown to reduce viral loads in models of hepatitis B virus (HBV) infection by inhibiting nucleocapsid assembly through interactions with HBV core proteins .
  • Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

Comparative Studies

A comparative analysis was conducted between this compound and other structurally related compounds. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
4-[Cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamideSimilar sulfamoyl and thiazole groupsModerate antibacterial activity
N-[4-(Methylsulfamoyl)phenyl]benzamideLacks cyclohexyl groupAntiviral activity against HBV
4-Chloro-benzamide derivativesContains halogen substitutionsPotent RET kinase inhibitors

These comparisons highlight the unique biological activities conferred by the specific combination of functional groups present in this compound.

Case Studies

  • Antiviral Activity : A study on sulfamoylbenzamide derivatives indicated that certain compounds significantly reduced cytoplasmic HBV DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins . This suggests that similar mechanisms may be present in this compound.
  • Antitumor Efficacy : Research has shown that benzamide derivatives can inhibit cell proliferation in several cancer types by targeting key pathways involved in tumor growth. For instance, compounds structurally related to benzamide have been evaluated for their effects on dihydrofolate reductase (DHFR), leading to decreased cell viability .

Q & A

Q. What are the optimal synthetic routes for 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide, and how can reaction yields be improved?

The synthesis typically involves sequential steps:

  • Thiazole ring formation : Reacting thiourea with α-haloketones under acidic or basic conditions to form the 1,3-thiazol-2-yl moiety .
  • Sulfamoylation : Introducing the cyclohexyl(methyl)sulfamoyl group via sulfonation using sulfonyl chlorides, followed by amine coupling .
  • Benzamide coupling : Utilizing carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzamide group to the thiazole ring .
    Yield optimization : Adjust reaction solvents (e.g., dichloromethane or THF for solubility), temperature (reflux for faster kinetics), and catalysts (e.g., DMAP for acylation) . Monitor progress via TLC or HPLC .

Q. How can the structural identity and purity of this compound be confirmed?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., sulfamoyl and benzamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ peak) .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Q. What are the solubility challenges, and how can they be addressed in experimental design?

  • Solubility profile : The compound is likely hydrophobic due to the cyclohexyl and benzamide groups. Solubility in DMSO or DMF is typical for in vitro assays, but aqueous buffers may require surfactants (e.g., Tween-80) .
  • Formulation strategies : Use co-solvents (e.g., PEG-400) or prepare stable suspensions via nanoemulsion techniques for in vivo studies .

Q. What purification methods are effective for removing synthetic byproducts?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Solvent screening : Test slow evaporation in polar solvents (e.g., methanol, acetonitrile) to promote crystal growth .
  • Temperature control : Gradual cooling from 50°C to room temperature reduces crystal defects .

Advanced Research Questions

Q. How can computational modeling guide the synthesis of derivatives with enhanced bioactivity?

  • Reaction pathway prediction : Use density functional theory (DFT) to model sulfamoylation and benzamide coupling steps, identifying energy barriers and optimal transition states .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize compounds with high binding affinity .

Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. specificity)?

  • Dose-response analysis : Perform IC50_{50} assays across multiple cell lines to differentiate target-specific effects from general toxicity .
  • Off-target profiling : Use kinome-wide screens or proteomics to identify unintended interactions .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Degradation studies : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess hydrolysis of the sulfamoyl or benzamide groups .
  • Metabolite identification : LC-MS/MS profiling post-incubation with liver microsomes reveals metabolic pathways (e.g., cytochrome P450 oxidation) .

Q. How to establish structure-activity relationships (SAR) for this compound class?

  • Analog synthesis : Modify substituents (e.g., cyclohexyl vs. aryl groups) and evaluate changes in bioactivity .
  • 3D-QSAR modeling : Align derivatives in a pharmacophore model to correlate structural features (e.g., sulfamoyl polarity) with activity .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?

  • Prodrug design : Mask the sulfamoyl group with enzymatically cleavable esters to enhance membrane permeability .
  • Lipid nanoparticle encapsulation : Improve circulation time and tissue uptake .

Q. How can contradictory computational and experimental binding data be reconciled?

  • Free energy calculations : Use molecular dynamics (MD) simulations to account for protein flexibility and solvation effects .
  • Surface plasmon resonance (SPR) : Validate binding kinetics (kon_{on}/koff_{off}) experimentally to refine computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.